![molecular formula C14H14F3N3O2 B7573533 N-butyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B7573533.png)
N-butyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide, also known as TFB-TBOA, is a chemical compound that has been extensively studied for its potential application as a tool in neuroscience research. TFB-TBOA belongs to a class of compounds known as glutamate transport inhibitors, which have been shown to modulate the activity of glutamate, the primary excitatory neurotransmitter in the central nervous system.
Mecanismo De Acción
N-butyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide acts as a competitive inhibitor of EAAT2, binding to the glutamate transport site and preventing the uptake of glutamate into the cell. This leads to an accumulation of extracellular glutamate, which can activate glutamate receptors and induce excitotoxicity. N-butyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide has been shown to be highly selective for EAAT2, with minimal effects on other glutamate transporters or receptors.
Biochemical and Physiological Effects
N-butyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide has been shown to induce neuronal death in vitro and in vivo, and has been used as a model for excitotoxicity in various neurological disorders. N-butyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide has also been shown to modulate synaptic plasticity and long-term potentiation, which are important processes involved in learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-butyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide is its high selectivity for EAAT2, which allows for specific modulation of glutamate transport in the brain. N-butyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide also has a long half-life, which allows for sustained inhibition of EAAT2. However, N-butyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide can induce non-specific effects at high concentrations, and its use requires careful dose titration to avoid toxicity.
Direcciones Futuras
N-butyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide has potential applications in the study of various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. Future research could focus on developing more selective and potent glutamate transport inhibitors, as well as investigating the role of glutamate transporters in synaptic plasticity and learning and memory.
Métodos De Síntesis
N-butyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide can be synthesized using a multi-step process involving the reaction of various chemicals. The first step involves the reaction of 4-aminobenzoic acid with butylamine to form N-butyl-4-aminobenzamide. This intermediate is then reacted with trifluoromethyl-1,2,4-oxadiazole-3-carbonyl chloride to form N-butyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide.
Aplicaciones Científicas De Investigación
N-butyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide has been widely used in neuroscience research as a tool to study the role of glutamate transporters in the brain. Specifically, N-butyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide has been used to investigate the function of the excitatory amino acid transporter 2 (EAAT2), which is responsible for the majority of glutamate uptake in the brain. By inhibiting EAAT2, N-butyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide can increase extracellular glutamate levels and induce excitotoxicity, a process that has been implicated in various neurological disorders.
Propiedades
IUPAC Name |
N-butyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O2/c1-2-3-8-18-12(21)10-6-4-9(5-7-10)11-19-13(22-20-11)14(15,16)17/h4-7H,2-3,8H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHKASBFUZXSBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=C(C=C1)C2=NOC(=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.